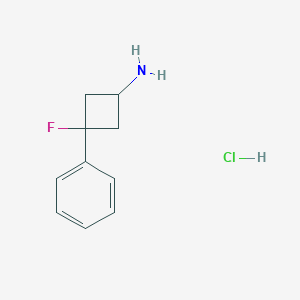
cis-3-Fluoro-3-phenylcyclobutanamine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride: is a chemical compound with the molecular formula C10H13ClFN It is a cyclobutane derivative where a fluorine atom and a phenyl group are attached to the third carbon of the cyclobutane ring, and the amine group is protonated to form the hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a of suitable precursors.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Amine Formation: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclobutane intermediate.
Hydrochloride Salt Formation: Finally, the amine is protonated using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Industrial production of cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Addition: Addition reactions can occur at the double bonds present in the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), cyanide ions (CN-), thiolate ions (RS-)
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated, cyanated, or thiolated derivatives
Addition: Hydrogenated derivatives
科学研究应用
cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or antipsychotic agent.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with neurotransmitter systems in the brain, influencing mood and behavior.
相似化合物的比较
- cis-3-Fluorocyclobutanamine hydrochloride
- 3-Fluoro-3-phenylcyclobutanone
- 3-Phenylcyclobutanamine hydrochloride
Comparison:
- Structural Features: cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride is unique due to the presence of both a fluorine atom and a phenyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties compared to similar compounds.
- Reactivity: The presence of the fluorine atom enhances the compound’s reactivity in nucleophilic substitution reactions, making it more versatile in synthetic applications.
- Biological Activity: The compound’s unique structure may result in different biological activities compared to its analogs, potentially leading to novel therapeutic applications.
属性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC 名称 |
3-fluoro-3-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10(6-9(12)7-10)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H |
InChI 键 |
MISRENHAXWOSRJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C2=CC=CC=C2)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















